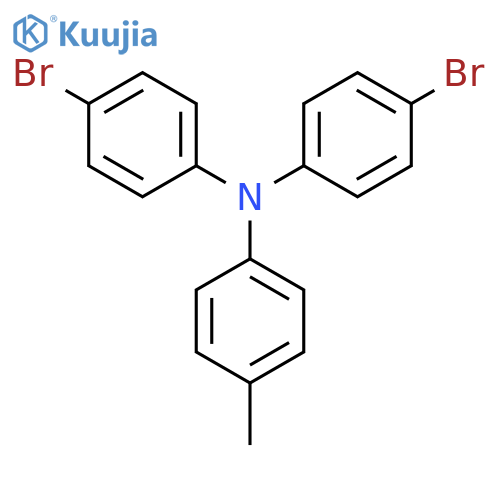Cas no 100308-67-6 (4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline)

100308-67-6 structure
商品名:4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline
- N,N-bis(4-bromophenyl)-4-methylBenzenamine
- ACMC-20aaya
- AGN-PC-00P4UB
- AK103093
- ANW-65120
- Benzenamine, N,N-bis(4-bromophenyl)-4-methyl-
- CTK0G8936
- SureCN2858875
- N,N-Bis(p-bromophenyl)-N-(p-tolyl)amine
- A897491
- DTXSID80572452
- N,N-BIS(4-BROMOPHENYL)-4-METHYLANILINE
- 4-Bromo-N-(4-bromophenyl)-N-(4-methylphenyl)aniline
- SCHEMBL2858875
- AC-32113
- 100308-67-6
- DB-371200
- G87005
-
- MDL: MFCD22571645
- インチ: InChI=1S/C19H15Br2N/c1-14-2-8-17(9-3-14)22(18-10-4-15(20)5-11-18)19-12-6-16(21)7-13-19/h2-13H,1H3
- InChIKey: OMMRSCXBBGEIGA-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
計算された属性
- せいみつぶんしりょう: 416.95508g/mol
- どういたいしつりょう: 414.95712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.9
- トポロジー分子極性表面積: 3.2Ų
じっけんとくせい
- 密度みつど: 1.549±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (2.7E-5 g/L) (25 ºC),
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019113709-10g |
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline |
100308-67-6 | 95% | 10g |
$1250.00 | 2023-09-04 | |
| Ambeed | A419431-1g |
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline |
100308-67-6 | 95+% | 1g |
$225.0 | 2024-04-26 |
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
100308-67-6 (4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline) 関連製品
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 55290-64-7(Dimethipin)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:100308-67-6)4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline

清らかである:99%
はかる:1g
価格 ($):202.0